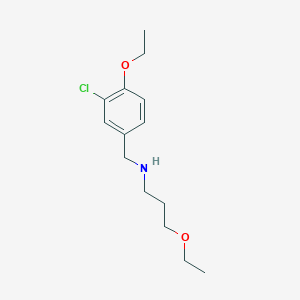
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is a chemical compound that belongs to the class of benzylamines. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to an increase in the levels of neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. It can also inhibit the activity of monoamine oxidase, which can increase the levels of dopamine and improve mood. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine in lab experiments is its potential therapeutic effects. It can be used to develop new drugs for the treatment of various diseases. However, there are also some limitations to using this compound. It can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the research of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine. One area of research is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of its potential use as an antioxidant. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. It has been shown to have therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and to have antioxidant properties. While there are some limitations to using this compound, there are also several future directions for research, including the development of new drugs and the investigation of its potential use as an antioxidant.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine involves several steps. The first step is the reaction of 3-chloro-4-ethoxybenzaldehyde with 3-ethoxypropan-1-amine to form the intermediate product, N-(3-chloro-4-ethoxybenzyl)-3-ethoxyprop-2-en-1-amine. This intermediate is then reduced using sodium borohydride to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine has been studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H22ClNO2 |
|---|---|
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
NWDGVKIAZKEBRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
SMILES canonique |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

